molecular formula C18H14BrN3O3 B5822491 2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid

2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B5822491
M. Wt: 400.2 g/mol
InChI Key: BSYBZDOJJOFUQO-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid is a complex organic compound that features a quinoline moiety, a bromine atom, and a phenoxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid is unique due to its combination of a quinoline moiety, a bromine atom, and a phenoxyacetic acid group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, organic synthesis, and materials science.

Properties

IUPAC Name

2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c19-14-6-7-16(25-11-17(23)24)13(9-14)10-21-22-15-5-1-3-12-4-2-8-20-18(12)15/h1-10,22H,11H2,(H,23,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBZDOJJOFUQO-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C=CC(=C3)Br)OCC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC(=C3)Br)OCC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.